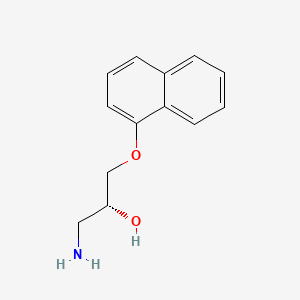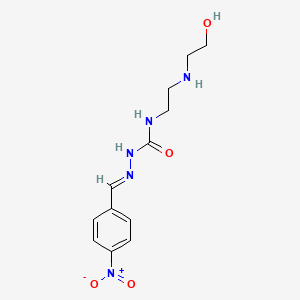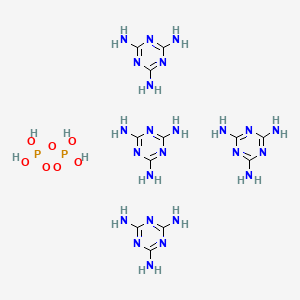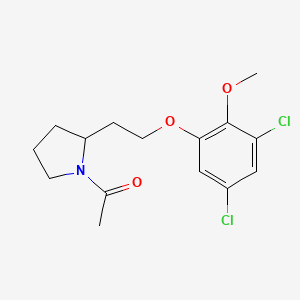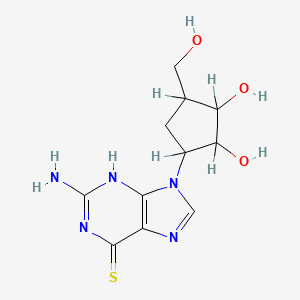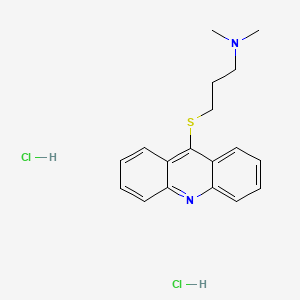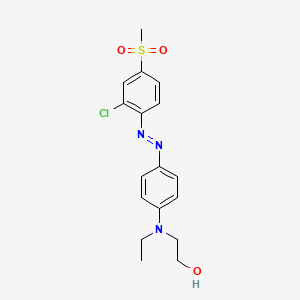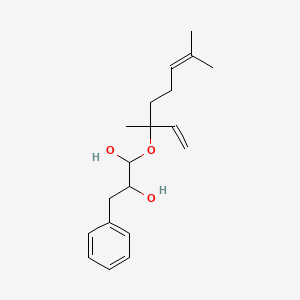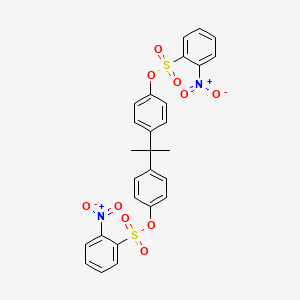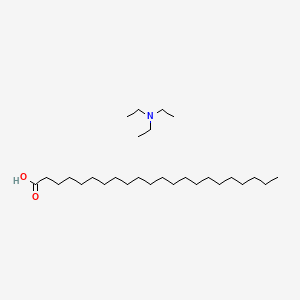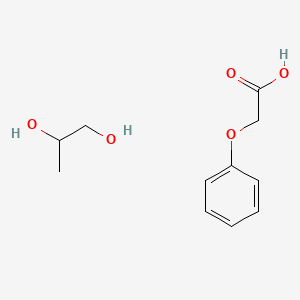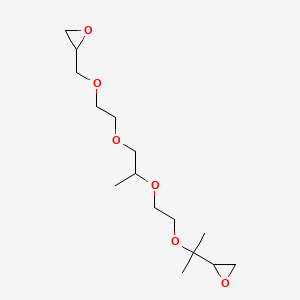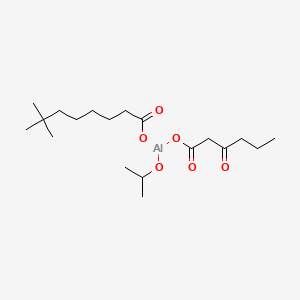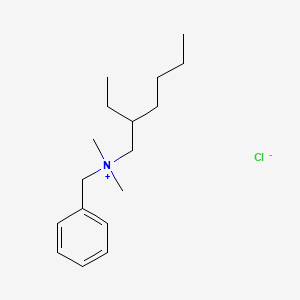
Benzyl(2-ethylhexyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-ethylhexyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C17H30ClN. It is known for its surfactant properties and is commonly used in various industrial and research applications due to its antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-ethylhexyl)dimethylammonium chloride typically involves the quaternization of benzyl chloride with 2-ethylhexylamine and dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-ethylhexyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various benzyl derivatives, while oxidation and reduction reactions can modify the alkyl chains or the benzyl group .
Scientific Research Applications
Benzyl(2-ethylhexyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and sanitizers
Mechanism of Action
The antimicrobial activity of Benzyl(2-ethylhexyl)dimethylammonium chloride is attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
- Benzyl(2-hydroxyethyl)dimethylammonium chloride
- Benzyltrimethylammonium chloride
- Benzyltributylammonium chloride
Uniqueness
Benzyl(2-ethylhexyl)dimethylammonium chloride is unique due to its specific alkyl chain structure, which enhances its surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
93839-30-6 |
|---|---|
Molecular Formula |
C17H30ClN |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
benzyl-(2-ethylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C17H30N.ClH/c1-5-7-11-16(6-2)14-18(3,4)15-17-12-9-8-10-13-17;/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CHQDFPKUWSDOEC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


